Cas no 1270488-00-0 (2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol)

2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol is a fluorinated aromatic β-amino alcohol with significant utility in synthetic organic chemistry. Its tetrafluorophenyl group enhances electrophilic reactivity, making it a valuable intermediate for pharmaceuticals, agrochemicals, and specialty materials. The presence of both amino and hydroxyl functionalities allows for versatile derivatization, enabling applications in asymmetric synthesis and chiral ligand design. The fluorine substituents contribute to improved metabolic stability and lipophilicity in derived compounds. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where fluorination is often employed to optimize pharmacokinetic properties. High purity grades ensure consistent performance in demanding synthetic applications.
2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol structure
1270488-00-0 structure
Product Name:2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol
CAS No:1270488-00-0
MF:C8H7F4NO
MW:209.140896081924
CID:6203380
PubChem ID:77130017
Update Time:2025-08-05

2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol
    • 1270488-00-0
    • EN300-1827187
    • Inchi: 1S/C8H7F4NO/c9-4-1-3(5(13)2-14)6(10)8(12)7(4)11/h1,5,14H,2,13H2
    • InChI Key: CPCMVDXQAJQKDC-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=CC=1C(CO)N)F)F)F

Computed Properties

  • Exact Mass: 209.04637650g/mol
  • Monoisotopic Mass: 209.04637650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.2Ų

2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol Pricemore >>

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Additional information on 2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol

Introduction to 2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol (CAS No. 1270488-00-0)

2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol, with the chemical formula C₇H₅F₄NO, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit a balance of lipophilicity and polarizability, making it a promising candidate for various biochemical applications.

The CAS No. 1270488-00-0 identifier provides a unique and standardized way to refer to this compound, ensuring clarity and precision in scientific literature and industrial applications. The presence of four fluorine atoms in the phenyl ring introduces significant electronic and steric effects, which can modulate the reactivity and biological activity of the molecule. This feature has been exploited in the design of novel pharmacophores targeting specific biological pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol with biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory responses and metabolic disorders. The fluorinated aromatic core is particularly interesting because it can enhance metabolic stability while maintaining strong binding interactions.

In the realm of drug discovery, fluorinated compounds are increasingly recognized for their ability to improve pharmacokinetic profiles. The electron-withdrawing nature of fluorine atoms can increase the lipophilicity of molecules, facilitating their absorption and distribution within the body. Additionally, fluorine substitution often enhances binding affinity by inducing conformational rigidity and optimizing hydrogen bonding interactions. These properties make 2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol a valuable scaffold for developing next-generation therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Preclinical studies have indicated that structurally related fluorinated amines can modulate neurotransmitter systems by interacting with specific receptor subtypes. The unique electronic distribution around the tetrafluorophenyl ring may allow 2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol to selectively target neuronal pathways involved in cognitive function and mood regulation. Further research is warranted to explore its efficacy in animal models and potential translational pathways to human trials.

The synthesis of 2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol presents an interesting challenge due to the need for precise functionalization of the aromatic ring. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated fluorination techniques, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also demonstrate the growing sophistication of organic chemistry in producing complex molecular architectures.

The pharmaceutical industry is increasingly leveraging fluorinated compounds due to their favorable pharmacokinetic properties. For instance, drugs like oseltamivir (Tamiflu) and celecoxib (Celebrex) incorporate fluorine atoms to enhance their bioavailability and metabolic stability. The structural features of 2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol align well with these trends, suggesting its potential as a building block for innovative drug candidates.

From a medicinal chemistry perspective, the amine group in 2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol provides a versatile handle for further derivatization. This functionality can be used to introduce additional pharmacophores or linkers that enhance target specificity and therapeutic efficacy. The combination of fluorine substitution with an amine moiety creates a rich chemical space for exploration.

The role of computational tools in analyzing the properties of tetrafluorophenyl-containing compounds cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how these molecules interact with biological targets at an atomic level. Such detailed understanding is crucial for optimizing lead structures before they enter more costly preclinical development phases.

In conclusion, 1270488 - 00 -0 - 1270488 - 00 -0 - 1270488 - 00 -0> ->>--->--> has emerged as a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of electronic effects from fluorination and functional diversity from an amine group positions it as a valuable asset for medicinal chemists aiming to develop novel therapeutics.

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